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Introduction to Propylene Glycol
Dicaprylate/Dicaprate (PGD)
Propylene Glycol Dicaprylate/Dicaprate (PGD), often referred to by trade names such as

Miglyol® 840, is a versatile excipient used in the pharmaceutical and veterinary compounding

industries. It is an ester of propylene glycol and a mixture of caprylic (C8) and capric (C10)

acids derived from vegetable sources. Its unique physicochemical properties make it a valuable

tool for formulating a wide range of veterinary drug products, particularly for active

pharmaceutical ingredients (APIs) with poor solubility.

Key Properties:

Excellent Solubilizing Agent: PGD is an effective solvent for many lipophilic drugs, enhancing

their dissolution and potential bioavailability.

High Stability: It exhibits high resistance to oxidation, contributing to the stability of the final

formulation.

Penetration Enhancer: In topical and transdermal formulations, PGD can facilitate the

penetration of drugs through the skin barrier.
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Biocompatible Carrier: It is generally recognized as safe for use in various routes of

administration, including oral, injectable, and topical applications.[1]

Applications in Veterinary Drug Compounding
PGD is utilized across various dosage forms in veterinary medicine to improve drug delivery

and efficacy.

Oral Formulations: It serves as a lipid-based carrier in oral pastes and drenches, particularly

for poorly water-soluble drugs. This can lead to improved absorption and bioavailability.

Injectable Formulations: PGD is used as a biocompatible, non-aqueous vehicle for

subcutaneous and intramuscular injections. It is particularly useful for creating stable

suspensions of drugs like cefovecin.

Topical/Pour-on Formulations: Its properties as a solvent and penetration enhancer make it

an ideal component in pour-on and spot-on treatments for ectoparasiticides like ivermectin,

facilitating the delivery of the API through the skin.

Data Presentation
Table 1: Solubility of Veterinary Drugs
The following table summarizes the solubility of selected veterinary drugs. It is important to

note that solubility in Propylene Glycol Dicaprylate/Dicaprate is not always readily available

in public literature and often requires experimental determination.
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Active
Pharmaceutica
l Ingredient
(API)

Drug Class
Solubility in
PGD (mg/mL)

Solubility in
Other Solvents
(mg/mL)

Reference

Ivermectin Antiparasitic

Data not

available; used in

pour-on

formulations

suggesting good

solubility.

Slightly soluble in

water; Soluble in

propylene glycol.

[2]

Cefovecin

Sodium

Antibiotic

(Cephalosporin)

Used as a

suspension

vehicle,

indicating low

solubility of the

crystalline form.

Data not

available.

Praziquantel Anthelmintic
Data not

available.

0.4 in water; ~10

in ethanol; ~20 in

DMSO.

[3][4][5]

Fipronil Insecticide
Data not

available.

0.0019 in water;

545.9 in acetone.
[6]

Note: The solubility data presented is for illustrative purposes and should be confirmed

experimentally for specific formulation development.

Table 2: Stability of Veterinary Drug Formulations
This table provides an overview of the stability of veterinary drugs in formulations, with a focus

on the potential for PGD to enhance stability. Stability is highly formulation-dependent.
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Active
Pharmaceut
ical
Ingredient
(API)

Formulation
Type

Vehicle
Stability
Conditions

Key
Findings

Reference

Cefovecin

Sodium

Injectable

Suspension

Propylene

Glycol

Dicaprylate/D

icaprate

Refrigerated

(2-8°C)

Reconstituted

solution is

stable for 56

days.

[7][8]

Ivermectin
Pour-on

Solution

Propylene

Glycol

Room

Temperature

Stable under

normal

conditions.

[1][9][10]

Amoxicillin
Oral

Suspension
Aqueous

Room

Temperature

(25°C)

Significant

degradation

after 3 days.

[11]

Amoxicillin
Oral

Suspension
Aqueous

Refrigerated

(4°C)

More stable

than at room

temperature,

but still

degrades

over time.

[11]

Note: Stability studies are crucial for each new formulation and should be conducted according

to VICH guidelines.

Table 3: Bioavailability of Veterinary Drugs in Different
Formulations
This table presents pharmacokinetic parameters for veterinary drugs in formulations that may

include PGD, highlighting its potential impact on bioavailability.
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Active
Pharmac
eutical
Ingredien
t (API)

Animal
Species

Formulati
on

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Referenc
e

Ivermectin

(Pour-on)
Cattle

Formulatio

n with

Propylene

Glycol

110 40 9750 [12][13]

Ivermectin

(Pour-on)
Cattle

Formulatio

n without

Propylene

Glycol

100 40 9330 [12][13]

Doramectin

(Pour-on)
Cattle

Not

specified
12.2 103.2 4032 [14]

Ivermectin

(Pour-on)
Cattle

Not

specified
12.2 81.6 2772 [14]

Note: Bioavailability is influenced by numerous factors including the specific formulation, animal

species, and route of administration. Direct comparative studies are essential.

Experimental Protocols
Protocol 1: Determination of Drug Solubility in
Propylene Glycol Dicaprylate/Dicaprate
Objective: To determine the saturation solubility of a veterinary API in PGD.

Materials:

Active Pharmaceutical Ingredient (API) powder

Propylene Glycol Dicaprylate/Dicaprate (PGD)

Analytical balance
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Vortex mixer

Thermostatic shaker/incubator

Centrifuge

High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Appropriate HPLC column and mobile phase for the API

Volumetric flasks and pipettes

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

Preparation of Standard Solutions: Prepare a series of standard solutions of the API in a

suitable solvent (e.g., methanol, acetonitrile) at known concentrations to create a calibration

curve.

Sample Preparation: a. Add an excess amount of the API powder to a known volume (e.g., 1

mL) of PGD in a sealed vial. b. Vortex the mixture vigorously for 2 minutes to ensure

thorough wetting of the powder.

Equilibration: a. Place the vials in a thermostatic shaker set at a controlled temperature (e.g.,

25°C or 37°C). b. Shake the samples for a sufficient period to reach equilibrium (typically 24-

72 hours).

Separation of Undissolved Solid: a. Centrifuge the vials at a high speed (e.g., 10,000 rpm)

for 15 minutes to pellet the undissolved API.

Sample Dilution and Analysis: a. Carefully withdraw a known aliquot of the clear supernatant.

b. Dilute the aliquot with a suitable solvent to a concentration within the range of the HPLC

calibration curve. c. Filter the diluted sample through a syringe filter into an HPLC vial. d.

Inject the sample into the HPLC system and record the peak area.

Calculation: a. Using the calibration curve, determine the concentration of the API in the

diluted sample. b. Back-calculate the original concentration in the PGD to determine the
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saturation solubility in mg/mL.

Protocol 2: Accelerated Stability Study of a Veterinary
Formulation in PGD
Objective: To assess the stability of a veterinary drug formulated in PGD under accelerated

conditions.

Materials:

Test formulation (API in PGD)

Control formulation (if applicable)

Stability chambers set at accelerated conditions (e.g., 40°C / 75% RH)

HPLC system

Appropriate analytical methods for API quantification and degradation product analysis

Viscometer, pH meter, and other relevant physical testing equipment

Methodology:

Initial Analysis (Time 0): a. Analyze multiple samples of the initial formulation for API content,

presence of degradation products, physical appearance (color, clarity, phase separation),

viscosity, and pH (if applicable).

Sample Storage: a. Place a sufficient number of samples of the formulation in the stability

chamber.

Time-Point Analysis: a. At predetermined time points (e.g., 1, 3, and 6 months), withdraw

samples from the stability chamber. b. Allow the samples to equilibrate to room temperature.

c. Perform the same analytical tests as in the initial analysis.

Data Evaluation: a. Compare the results at each time point to the initial data. b. Determine

the rate of degradation of the API and the formation of any degradation products. c. Evaluate

any changes in the physical properties of the formulation. d. The shelf-life can be
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extrapolated based on the degradation kinetics, following relevant regulatory guidelines (e.g.,

VICH).[15]

Protocol 3: In Vivo Bioavailability Study of a Pour-on
Formulation in Cattle
Objective: To compare the bioavailability of a novel pour-on formulation containing PGD with a

reference product.

Materials:

Test and reference pour-on formulations

Clinically healthy cattle of a specific breed, weight, and age range

Blood collection tubes (e.g., heparinized)

Centrifuge

Analytical method (e.g., LC-MS/MS) for quantifying the drug in plasma

Data analysis software for pharmacokinetic modeling

Methodology:

Animal Selection and Acclimatization: a. Select a suitable number of cattle and acclimatize

them to the study conditions. b. Perform a health check to ensure all animals are healthy.

Study Design: a. Employ a parallel or crossover study design. b. Randomly assign animals

to treatment groups (Test formulation vs. Reference formulation).

Dosing: a. Accurately weigh each animal to determine the correct dose. b. Apply the pour-on

formulation along the dorsal midline of the animal as per the product instructions.

Blood Sampling: a. Collect blood samples from the jugular vein at predetermined time points

(e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336 hours) post-dosing.
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Plasma Preparation and Storage: a. Centrifuge the blood samples to separate the plasma. b.

Store the plasma samples frozen (e.g., -80°C) until analysis.

Sample Analysis: a. Analyze the plasma samples to determine the drug concentration using

a validated analytical method.

Pharmacokinetic Analysis: a. Plot the mean plasma concentration-time profiles for each

formulation. b. Calculate key pharmacokinetic parameters: Cmax (maximum concentration),

Tmax (time to reach Cmax), and AUC (area under the curve). c. Perform statistical analysis

to compare the parameters between the test and reference formulations to assess

bioequivalence.

Visualization of Workflows and Mechanisms
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Caption: Formulation development workflow for a veterinary drug using PGD.
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Topical Formulation with PGD
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Caption: Mechanism of skin penetration enhancement by PGD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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